The synthesis of 1-Methylnaphthalene-7-acetonitrile can be achieved through several methods, including:
These synthetic routes require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.
The molecular structure of 1-Methylnaphthalene-7-acetonitrile consists of a naphthalene core with a methyl group at one position and an acetonitrile group at another position on the aromatic system. The structural representation can be described using various notations:
Cc1cccc2ccccc12C#N
InChI=1S/C13H11N/c1-10-5-4-8-12(10)11-6-2-3-7-13(11)9-1/h2-9H,1H3
The data associated with this compound includes:
1-Methylnaphthalene-7-acetonitrile can participate in various chemical reactions:
These reactions are significant in organic synthesis and material science applications.
The mechanism of action for 1-Methylnaphthalene-7-acetonitrile typically involves:
This understanding is crucial for predicting reactivity patterns in synthetic applications.
1-Methylnaphthalene-7-acetonitrile exhibits several notable physical and chemical properties:
Chemical properties include its reactivity towards electrophiles and nucleophiles due to its aromatic nature and functional groups.
1-Methylnaphthalene-7-acetonitrile has various applications in scientific research:
These applications highlight its versatility as a chemical compound in both academic research and industrial processes.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1